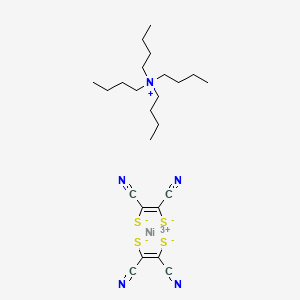![molecular formula C6H3Br2N3 B1149190 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-30-2](/img/structure/B1149190.png)
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. It is an aromatic compound with a molecular formula of C5H3Br2N2 and a molar mass of 230.92 g/mol. It is a colorless solid and is soluble in most organic solvents. This compound has a range of applications in fields such as synthetic organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis and Biomedical Applications
- Pyrazolo[3,4-b]pyridines, including 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine, are a significant group of heterocyclic compounds with diverse biomedical applications. They exhibit two possible tautomeric forms and have been extensively researched, with over 300,000 compounds described in numerous patents and references (Donaire-Arias et al., 2022).
Chemical Synthesis and Structural Analysis
- The synthesis of this compound involves various chemical processes, including decarboxylation and debenzylation. Detailed studies on the synthesis pathways provide insights into the structural assignment and reactivity of these compounds (Dorn & Ozegowski, 1982).
Ultrasound-promoted Synthesis
- Innovative methods like ultrasound-promoted regioselective synthesis have been employed to produce fused polycyclic 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridines. These methods offer rapid synthesis with excellent yields, highlighting the compound's importance in organic chemistry (Nikpassand et al., 2010).
Drug Discovery and Kinase-focused Libraries
- This compound is noted for its potential in drug discovery, especially as a part of kinase-focused libraries. The compound's structure is conducive to ATP competitive binding, making it significant in cancer drug target research (Smyth et al., 2010).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound interacts with proteins involved in signal transduction pathways, such as tropomyosin receptor kinases (TRKs), which are associated with cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cell lines by interfering with the Ras/Erk and PI3K/Akt signaling pathways . This inhibition leads to reduced cell growth and increased apoptosis. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs and TRKs, inhibiting their catalytic activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites . These metabolites are then excreted via the renal and biliary systems. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites within the cell . This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Properties
IUPAC Name |
3,4-dibromo-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRJJHFVCFTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274242 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-30-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)



